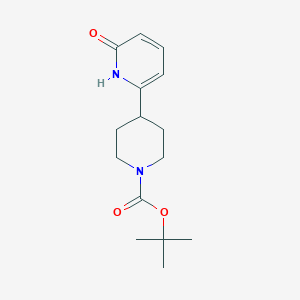

tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group and a 6-hydroxypyridin-2-yl substituent. Such derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, where the tert-butyl carbamate group acts as a protective moiety for amines during multi-step syntheses . The hydroxypyridine moiety contributes to hydrogen bonding and metal coordination, enhancing interactions with biological targets.

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl 4-(6-oxo-1H-pyridin-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-7-11(8-10-17)12-5-4-6-13(18)16-12/h4-6,11H,7-10H2,1-3H3,(H,16,18) |

InChI Key |

JCPGEHPHCBJAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Photocatalytic One-Step Synthesis (Related Pyridine-Piperazine Analogue)

Though direct literature on tert-butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate is limited, closely related compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have been prepared via a photocatalytic one-step method that can inform the synthesis of the target compound.

- Method: 2-aminopyridine and piperazine-1-tert-butyl formate are reacted in the presence of an acridine salt photocatalyst under visible light irradiation and oxygen as an oxidant.

- Advantages: This method shortens the synthesis route, reduces byproducts, and avoids heavy metals and hazardous hydrogen gas, making it environmentally friendly and cost-effective.

- Reaction conditions:

- Solvent: anhydrous dichloroethane

- Catalyst: acridine salt (0.05-0.5 molar ratio relative to 2-aminopyridine)

- Reaction time: ~10 hours under blue LED light

- Yield: up to 95%

This approach could be adapted to synthesize this compound by substituting the amino group with a hydroxy group on the pyridine ring, though this would require validation and optimization.

Multi-Step Synthesis via Lactone Intermediates (Patent WO2014200786A1)

Another approach involves multi-step synthesis using lactone intermediates and protected piperidine derivatives:

- Step 1: Preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates from lactones.

- Step 2: Coupling with substituted pyridine derivatives under controlled temperature and agitation.

- Step 3: Purification and characterization via NMR and other spectroscopic methods.

This process involves careful temperature control (10-25°C initially, then heating to ~50°C) and extended reaction times (up to 15 hours) to achieve high purity and yield. The use of tert-butyl carbamate protection is critical to maintain functional group stability during these steps.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Photocatalytic one-step (Acridine salt) | 2-aminopyridine, piperazine-1-tert-butyl formate | Acridine salt, O2, blue LED, 10 h | ~95 | One-step, metal-free, environmentally friendly | Limited direct application to hydroxy derivative |

| Multi-step lactone intermediate method | Lactone, N-protected piperidine | Controlled temp (10-50°C), 10-15 h | Not specified | High purity, scalable | Multi-step, longer reaction times |

Analytical Characterization

- NMR Data: ^13C NMR shifts for related compounds show characteristic peaks for carbamate carbonyl (~154-166 ppm), aromatic carbons (~130-150 ppm), and tert-butyl groups (~28-31 ppm).

- Purity Assessment: Chromatographic methods and spectral analysis confirm the structure and purity of the synthesized compounds.

Summary and Perspectives

The preparation of this compound can be approached via:

- Adaptation of photocatalytic one-step methods that have been successfully applied to related aminopyridinyl-piperazine compounds, offering a green and efficient route.

- Established multi-step synthetic routes involving lactone intermediates and careful protection strategies, which provide scalability and reproducibility.

Further research is warranted to optimize the photocatalytic method specifically for the hydroxy-substituted pyridine derivative, potentially improving yields and reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products:

Oxidation: Formation of pyridine ketones or aldehydes.

Reduction: Formation of dehydroxylated piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and can interact with hydrophobic pockets in proteins. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate and related compounds:

Functional and Structural Differences

Substituent Effects on Reactivity and Bioactivity

- Hydroxyl vs. Bromo Groups : Compound A’s hydroxyl group enhances solubility and hydrogen-bonding capacity compared to Compound B’s bromo substituent, which increases molecular weight and lipophilicity. Bromine may also introduce cross-coupling reactivity (e.g., Suzuki reactions) absent in Compound A .

- Amino vs. Hydroxyl Groups: Compound C’s amino group provides a reactive site for further derivatization (e.g., amidation), whereas Compound A’s hydroxyl group is more suited for polar interactions or chelation .

- Aliphatic vs.

Positional Isomerism and Binding Interactions

- Pyridin-2-yl vs. Pyridin-3-yl: Compound A’s pyridin-2-yl group positions the nitrogen ortho to the hydroxyl, favoring specific binding conformations in enzyme active sites.

Biological Activity

tert-Butyl 4-(6-hydroxypyridin-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | tert-butyl 4-(6-oxo-1H-pyridin-2-yl)piperidine-1-carboxylate |

| InChI | InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-7-11(8-10-17)12-5-4-6-13(18)16-12/h4-6,11H,7-10H2,1-3H3,(H,16,18) |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=O)N2 |

The structural features of this compound include a piperidine ring and a hydroxypyridine moiety, which contribute to its lipophilicity and ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and interacts with hydrophobic pockets in proteins. Additionally, the tert-butyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. It has been studied for its potential as a lead compound in developing inhibitors for various enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown promise as inhibitors of acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's.

Receptor Binding Studies

The compound is also explored for its ability to act as a ligand in receptor binding studies. Its structural characteristics suggest potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders.

Neuroprotective Effects

In vitro studies have demonstrated that related compounds possess neuroprotective effects against amyloid-beta toxicity. For example, certain derivatives have been shown to reduce oxidative stress markers and inflammatory cytokines in astrocytes treated with amyloid-beta peptides. This suggests that this compound could have similar protective roles in neurodegenerative conditions.

Anti-inflammatory Activity

Compounds derived from piperidine structures have been evaluated for their anti-inflammatory properties. These studies indicate that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The potential of this compound in this regard remains an area for further investigation.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Biological Activity |

|---|---|

| tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine | Moderate inhibition of acetylcholinesterase |

| tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine | Neuroprotective effects against oxidative stress |

| tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperidine | Potential anti-cancer properties |

This comparison highlights the unique position of this compound within its class based on its specific structural features and potential biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.